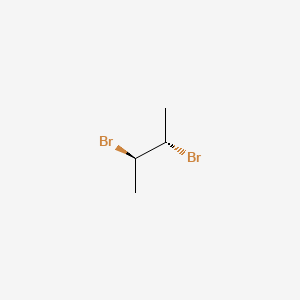

meso-2,3-Dibromobutane

Übersicht

Beschreibung

meso-2,3-Dibromobutane: is a dihaloalkane with the molecular formula C₄H₈Br₂. It is a meso compound, meaning it is achiral despite having chiral centers. This compound contains an internal plane of symmetry, making it superimposable on its mirror image and optically inactive .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: meso-2,3-Dibromobutane can be synthesized through the addition of bromine to (E)-2-butene. The reaction proceeds via anti addition, resulting in the formation of the meso compound .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of butene under controlled conditions to ensure the formation of the desired meso isomer. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane, with bromine being added slowly to the butene solution .

Analyse Chemischer Reaktionen

Dehalogenation Reactions

Dehalogenation involves the removal of halogen atoms to form alkenes. This reaction is stereospecific and depends on the reagent and mechanism.

Reaction with NaI/Acetone

-

Mechanism :

-

Substitution : I⁻ replaces Br⁻ via an S<sub>N</sub>2 mechanism, forming meso-2,3-diiodobutane.

-

-

Stereochemical Outcome :

The internal symmetry of the meso compound ensures that elimination produces only the trans isomer.

| Reagent/Condition | Product | Stereochemistry |

|---|---|---|

| NaI (acetone), E2 | trans-2-butene | Anti elimination |

Reaction with Zn Dust

-

Mechanism :

Zinc facilitates a concerted elimination (E2) by abstracting β-hydrogens, leading to the removal of Br⁻ and forming trans-2-butene . -

Key Insight :

The reaction proceeds without intermediate carbocation formation, preserving stereochemical integrity.

| Reagent/Condition | Product | Notes |

|---|---|---|

| Zn (methanol), Δ | trans-2-butene | No carbocation |

Substitution Reactions

Substitution reactions replace bromine atoms with nucleophiles.

Reaction with Ethoxide Ion

-

Mechanism :

Ethoxide (CH₃CH₂O⁻) induces an E2 elimination, producing trans-2-bromo-2-butene due to anti-periplanar geometry . -

Stereospecificity :

The meso configuration ensures that elimination occurs from a single conformer, yielding a single product.

| Reagent/Condition | Product | Mechanism |

|---|---|---|

| CH₃CH₂O⁻ (ethanol), E2 | trans-2-bromo-2-butene | Anti |

Mechanism:

-

Bromine reacts with the π bond of (E)-2-butene, forming a bromonium ion intermediate.

-

Bromide attacks the intermediate from the opposite side, resulting in anti-addition.

| Starting Material | Reagent | Product | Stereochemistry |

|---|---|---|---|

| (E)-2-butene | Br₂ (CCl₄) | meso-2,3-dibromobutane | Anti-addition |

Comparative Reactivity

-

Racemic vs. Meso :

this compound reacts faster with iodide than its racemic counterpart due to reduced steric strain in the transition state . -

Activation Energy :

The meso compound’s symmetric structure lowers activation energy by minimizing gauche interactions between methyl groups.

Biological and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

Overview

Meso-2,3-Dibromobutane is a dihaloalkane with the molecular formula C₄H₈Br₂, notable for its unique structural properties as a meso compound. This means it possesses chiral centers but is optically inactive due to an internal plane of symmetry. Its applications span various fields including chemistry, biology, medicine, and industry.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis:

- Starting Material : It is utilized in the synthesis of haloalcohols and diols through nucleophilic substitution reactions. For example, treatment with sodium hydroxide can yield 2,3-dihydroxybutane.

- Dehalogenation : The compound can undergo dehalogenation to produce butene, which is useful in further synthetic pathways.

Biological Studies

The compound has gained attention for its biological applications:

- Enzyme-Catalyzed Reactions : It is involved in studies focusing on haloalkane dehalogenases, enzymes that facilitate the breakdown of halogenated compounds. This is particularly relevant in bioremediation efforts where such enzymes are used to detoxify environments contaminated with halogenated organic compounds.

- Antimicrobial Activity : Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, suggesting potential pharmaceutical applications .

Pharmaceutical Intermediates

This compound is being explored for its potential in synthesizing pharmaceutical intermediates:

- Drug Development : Its structural properties make it a candidate for developing new drugs targeting specific biological pathways or diseases.

Industrial Applications

In industrial chemistry, this compound finds various uses:

- Flame Retardants : It is employed in producing flame retardants due to its bromine content.

- Chemical Manufacturing : The compound serves as a building block for synthesizing other industrial chemicals.

Case Studies

- Antimicrobial Research : A study demonstrated that this compound derivatives effectively inhibited the growth of Escherichia coli, showcasing its potential as an antimicrobial agent.

- Enzymatic Dehalogenation : Research on haloalkane dehalogenases highlighted how this compound serves as a substrate for these enzymes, facilitating their study and application in environmental bioremediation .

Wirkmechanismus

The mechanism of action of meso-2,3-Dibromobutane involves its interaction with nucleophiles in substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In dehalogenation reactions, the bromine atoms are removed, resulting in the formation of a double bond .

Vergleich Mit ähnlichen Verbindungen

2,3-Dichlorobutane: Similar to meso-2,3-Dibromobutane but with chlorine atoms instead of bromine.

2,3-Diiodobutane: Similar structure but with iodine atoms.

2,3-Difluorobutane: Contains fluorine atoms instead of bromine.

Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having chiral centers. This property distinguishes it from other stereoisomers such as erythro-2,3-dibromobutane and threo-2,3-dibromobutane .

Biologische Aktivität

meso-2,3-Dibromobutane is a dihaloalkane with the molecular formula CHBr. This compound is notable for its unique structural properties, including chirality and potential biological activities. The following sections will explore its biological activity, synthesis, applications, and relevant case studies.

Structural Characteristics

Chirality and Isomerism

this compound contains two chiral centers but is classified as a meso compound due to its internal plane of symmetry, making it achiral. This characteristic influences its reactivity and biological interactions. The compound can exist in various stereoisomeric forms, with a total of four possible stereoisomers, one of which is meso .

Synthesis

The synthesis of this compound typically involves the bromination of butane or the reaction of 2-butanol with hydrobromic acid. Notably, heating this compound with zinc dust facilitates an elimination reaction that leads to the formation of but-2-ene, showcasing its reactivity in organic synthesis .

Biological Activity

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. Studies have shown that derivatives of dibromobutane can inhibit bacterial growth, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism through which this compound exerts its biological effects may involve interactions with cellular membranes or specific enzymes. Its halogen atoms can disrupt lipid bilayers or participate in nucleophilic substitution reactions that alter cellular functions .

Case Studies

-

Antimicrobial Activity Assessment

In a study assessing various halogenated compounds for their antibacterial properties, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.1 mM, highlighting its potential as an antimicrobial agent . -

Synthesis of Bioactive Compounds

A synthetic route involving this compound was explored to create novel bioactive compounds targeting specific enzymes involved in bacterial resistance mechanisms. The synthesized derivatives showed enhanced activity compared to the parent compound, suggesting avenues for drug development .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

(2R,3S)-2,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWFOGWXLJPPA-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-13-2 | |

| Record name | Butane, 2,3-dibromo-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (�±)-2,3-Dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.